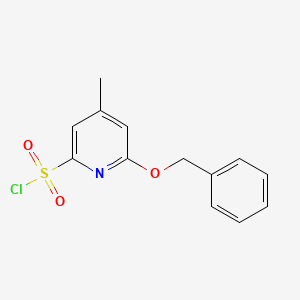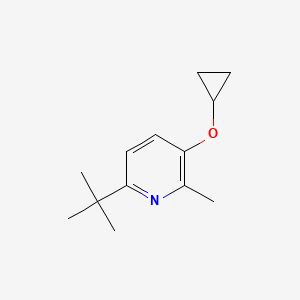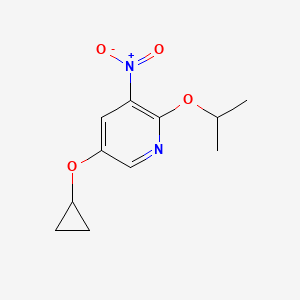
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Cyclopropoxy-2-isopropoxy-3-nitropyridine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridine derivatives . Another method involves the use of halogenated amino pyridines as precursors . These reactions typically require specific conditions such as low temperatures and the presence of solvents like sulfur dioxide (SO2) .
化学反応の分析
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents used in these reactions include dinitrogen pentoxide, sulfur dioxide, and various amines . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
5-Cyclopropoxy-2-isopropoxy-3-nitropyridine can be compared with other similar compounds such as:
5-Cyclopropoxy-3-isopropyl-2-nitropyridine: This compound has a similar structure but differs in the position of the isopropyl group.
2-Chloro-5-isopropoxy-3-nitropyridine: This compound has a chlorine atom instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its chemical reactivity and biological activity.
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-10(13(14)15)5-9(6-12-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
XTGRGZKJWMYJTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


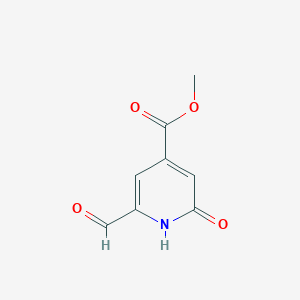
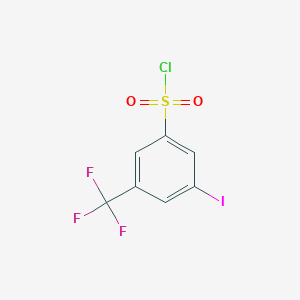
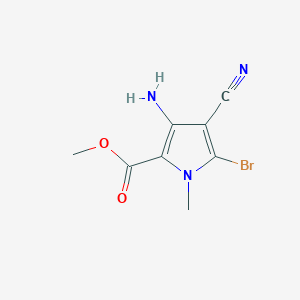
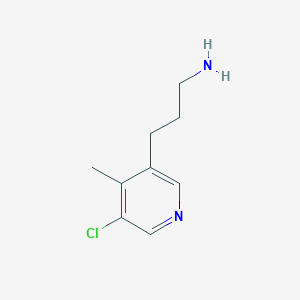
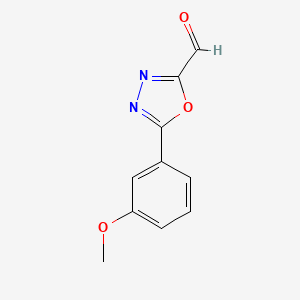
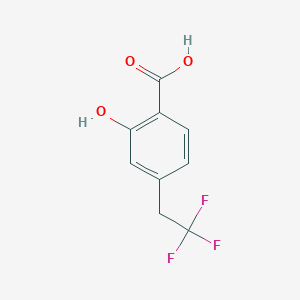
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
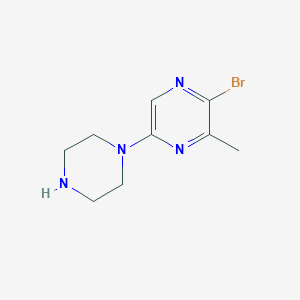
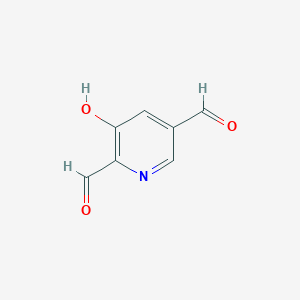
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)


